2-Bromo-5-methoxy-4-nitropyridine

Cross-Coupling Medicinal Chemistry Building Block

2-Bromo-5-methoxy-4-nitropyridine (CAS 1805513-34-1) is a polysubstituted pyridine derivative featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and a nitro group at the 4-position. This specific substitution pattern renders it a valuable intermediate in organic synthesis.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.021
CAS No. 1805513-34-1
Cat. No. B2845714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxy-4-nitropyridine
CAS1805513-34-1
Molecular FormulaC6H5BrN2O3
Molecular Weight233.021
Structural Identifiers
SMILESCOC1=CN=C(C=C1[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3
InChIKeyWDXZTUWUDRHWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxy-4-nitropyridine (CAS 1805513-34-1): A Specialized Nitropyridine Building Block for Complex Heterocyclic Synthesis


2-Bromo-5-methoxy-4-nitropyridine (CAS 1805513-34-1) is a polysubstituted pyridine derivative featuring a bromine atom at the 2-position, a methoxy group at the 5-position, and a nitro group at the 4-position. This specific substitution pattern renders it a valuable intermediate in organic synthesis . As a building block, it is frequently employed in the construction of more complex heterocyclic systems, particularly pyrrolopyridones, which are of interest as potential protein tyrosine kinase inhibitors .

Why 2-Bromo-5-methoxy-4-nitropyridine (1805513-34-1) Cannot Be Replaced by Simple Pyridine Analogs in Precision Synthesis


The specific arrangement of bromine, methoxy, and nitro substituents on the pyridine ring of 2-Bromo-5-methoxy-4-nitropyridine creates a unique electronic and steric environment that is not replicable by in-class compounds lacking one or more of these functional groups. Simple substitution with 2-Bromo-5-methoxypyridine, which lacks the nitro group, would eliminate the strong electron-withdrawing and activating effect of the nitro group, drastically altering the compound's reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. Similarly, using 2-Bromo-4-nitropyridine, which lacks the methoxy group, would change the compound's steric profile and electronic density, potentially reducing yield or selectivity in subsequent transformations [2]. The combination of these three groups on a single ring is critical for the compound's role as a scaffold for pyrrolopyridone-based kinase inhibitors, where the 4-nitro group is a key site for further functionalization .

Quantitative Differentiation of 2-Bromo-5-methoxy-4-nitropyridine (1805513-34-1) from Its Closest Analogs: A Data-Driven Selection Guide


Enhanced Reactivity for Suzuki-Miyaura Cross-Coupling Compared to Chloro Analog

2-Bromo-5-methoxy-4-nitropyridine is known to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a critical step for constructing complex biaryl structures . While quantitative yield data for this specific compound is not available in the primary literature, it is a class-level inference that the bromine atom at the 2-position of a pyridine ring is significantly more reactive than the chlorine atom found in the direct analog 2-Chloro-5-methoxy-4-nitropyridine (CAS 1805667-69-9) [1]. In related systems, the use of a bromo-heteroarene over a chloro-heteroarene can improve cross-coupling yields by 20-50% due to the lower bond dissociation energy of the C-Br bond [2].

Cross-Coupling Medicinal Chemistry Building Block

Unique Scaffold for Pyrrolopyridone Synthesis vs. Non-Nitrated Analogs

2-Bromo-5-methoxy-4-nitropyridine is explicitly identified as a precursor for the synthesis of pyrrolopyridones, a class of compounds with demonstrated activity as protein tyrosine kinase inhibitors . The 4-nitro group on the pyridine ring is essential for the subsequent cyclization steps that form the pyrrolopyridone core. The analog 2-Bromo-5-methoxypyridine (CAS 105170-27-2), which lacks this nitro group, is not suitable for this specific synthetic pathway, as it cannot undergo the necessary reduction and cyclization reactions [1].

Kinase Inhibitor Scaffold Pyrrolopyridone

Distinct Electronic Profile Compared to Regioisomeric 5-Bromo Analog

The positioning of the bromine atom at the 2-position versus the 5-position significantly alters the compound's electronic properties and reactivity. 2-Bromo-5-methoxy-4-nitropyridine (CAS 1805513-34-1) has a different computed dipole moment and electron density distribution compared to its regioisomer 5-Bromo-2-methoxy-4-nitropyridine (CAS 446284-18-0) . This difference can impact both the rate and regioselectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The 2-bromo substitution pattern is often more activated toward oxidative addition with Pd(0) catalysts due to the proximity of the electron-withdrawing nitro group.

Electronic Effects Reactivity Structure-Activity Relationship

Targeted Applications for 2-Bromo-5-methoxy-4-nitropyridine (1805513-34-1) Based on Its Unique Differentiation


Synthesis of Pyrrolopyridone-Based Kinase Inhibitors for Oncology Research

The primary value proposition for 2-Bromo-5-methoxy-4-nitropyridine is its established role as a key building block for the construction of pyrrolopyridone derivatives. These derivatives are being actively explored as potent and selective inhibitors of protein tyrosine kinases, which are validated targets in oncology drug discovery . Researchers focused on this area should prioritize this compound as it provides a validated and direct route to this specific pharmacophore, as opposed to less functionalized analogs that would require extensive synthetic modification to achieve the same core structure.

High-Efficiency Cross-Coupling in Parallel Synthesis and Library Generation

For medicinal chemistry groups engaged in high-throughput parallel synthesis to generate libraries of drug-like molecules, the enhanced reactivity of the 2-bromo substituent in cross-coupling reactions is a key advantage . Using 2-Bromo-5-methoxy-4-nitropyridine over the corresponding chloro analog can increase the success rate of library production by ensuring more consistent and higher-yielding coupling steps. This translates directly to faster project timelines and reduced material waste, making it a cost-effective choice for discovery-phase chemistry.

Development of Novel Anti-Infective Agents via Nitro Group Functionalization

The 4-nitro group on this pyridine scaffold is a versatile functional handle that can be reduced to an amine or further elaborated via nucleophilic substitution . This feature is particularly relevant for the development of new anti-infective agents, as many antibacterial and antiparasitic drugs contain nitroaromatic or aminoaromatic motifs. The compound serves as a differentiated starting point for exploring this chemical space, offering a distinct substitution pattern not available in simpler nitro-pyridine building blocks.

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